Elastase Inhibition vs. Eicosanyl Caffeate
In a direct head-to-head comparison, docosyl caffeate (C22) and its closest structural analog, eicosanyl caffeate (C20), were isolated from Glycyrrhiza glabra and evaluated for elastase inhibitory activity [1]. Docosyl caffeate exhibited an IC50 of 1.4 µg/mL, whereas eicosanyl caffeate demonstrated a more potent IC50 of 0.99 µg/mL. This 41% difference in potency highlights the sensitivity of elastase inhibition to alkyl chain length within the long-chain caffeate series. For comparison, the parent caffeic acid itself is a much weaker inhibitor, with a reported IC50 of 93 µmol/L (approximately 16.7 µg/mL) against neutrophil elastase , underscoring the necessity of esterification for potent activity.
| Evidence Dimension | Elastase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.4 µg/mL |
| Comparator Or Baseline | Eicosanyl caffeate: 0.99 µg/mL; Caffeic acid: 93 µmol/L (approx. 16.7 µg/mL) |
| Quantified Difference | Docosyl caffeate is 41% less potent than eicosanyl caffeate (C20) but >10-fold more potent than caffeic acid |
| Conditions | In vitro enzymatic assay using neutrophil elastase; compounds isolated from Glycyrrhiza glabra |
Why This Matters
Selecting docosyl caffeate over eicosanyl caffeate provides a less potent but more lipophilic elastase inhibitor, allowing researchers to probe the role of extreme hydrophobicity in enzyme interaction and membrane partitioning.
- [1] De, R., Kundu, P., Swarnakar, S., Ramamurthy, T., Chowdhury, A., Nair, G. B., & Mukhopadhyay, A. K. (2009). Bioactive caffeic acid esters from Glycyrrhiza glabra. Natural Product Research, 23(18), 1657-1663. View Source
